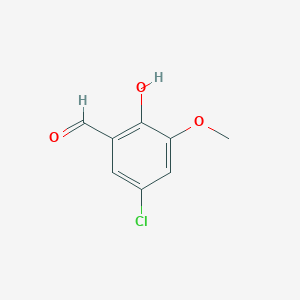

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKYPMGTDHNSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408848 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7740-05-8 | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS: 7740-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS number 7740-05-8), a halogenated derivative of vanillin. This document collates available data on its chemical and physical properties, synthesis protocols, spectral characteristics, and known biological activities. As a functionalized aromatic aldehyde, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, with potential applications in the pharmaceutical, agrochemical, and dye industries. This guide aims to be a foundational resource for researchers exploring the utility of this compound in drug discovery and other areas of chemical science.

Chemical and Physical Properties

This compound, also known as 5-chlorovanillin, is a solid organic compound.[1] Its structure features a benzene ring substituted with a chloro, a hydroxyl, a methoxy, and an aldehyde functional group, which contribute to its reactivity and physical properties.[2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility in polar solvents.[2]

| Property | Value | Source |

| CAS Number | 7740-05-8 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Assay | 97% | [1] |

| InChI | 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | [1] |

| InChI Key | PQKYPMGTDHNSRL-UHFFFAOYSA-N | [1] |

| SMILES | [H]C(=O)c1cc(Cl)cc(OC)c1O | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy groups on the vanillin ring direct the substitution primarily to the 5-position.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination using N-Chlorosuccinimide

This protocol is based on a reported synthesis of 5-chlorovanillin.[1]

Materials:

-

Vanillin (7.61 g, 50 mmol)

-

N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol)

-

Glacial Acetic Acid (100 mL)

Procedure:

-

Dissolve vanillin and N-chlorosuccinimide in glacial acetic acid in a suitable reaction vessel.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the filtered solid with glacial acetic acid.

-

Dry the product to obtain this compound as a white solid.[1] The reported yield for this method is 48%.[1]

Experimental Protocol: Chlorination using Calcium Hypochlorite

An alternative method utilizes calcium hypochlorite as the chlorinating agent.

Materials:

-

Vanillin

-

Calcium Hypochlorite (Ca(ClO)₂)

-

Glacial Acetic Acid

Procedure:

-

Dissolve vanillin in glacial acetic acid.

-

Slowly add calcium hypochlorite to the solution while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium bisulfite solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, for instance by recrystallization, to yield 3-chloro-4-hydroxy-5-methoxybenzaldehyde (a synonym for the target compound).[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the hydroxyl proton (variable, likely broad), the methoxy protons (a singlet around 3.9 ppm), and the aromatic protons. The aromatic protons' splitting pattern and chemical shifts will be influenced by the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the aromatic ring (typically in the 110-160 ppm region), and the methoxy carbon (around 56 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the hydroxyl group (a broad band around 3200-3500 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), the aldehyde C-H stretching (two weak bands around 2750 and 2850 cm⁻¹), the carbonyl group of the aldehyde (a strong band around 1670-1700 cm⁻¹), and C-O stretching of the ether and phenol (in the 1000-1300 cm⁻¹ region).[5]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio) is expected. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other characteristic cleavages of the aromatic ring.[6]

Biological Activity and Potential Applications

This compound and its derivatives are of interest to researchers in drug discovery and other fields due to their potential biological activities and utility as synthetic intermediates.

Antioxidant Activity

Derivatives of vanillin, including halogenated variants, have been investigated for their antioxidant properties. One study reported the antioxidant activity of 3-chloro-4-hydroxy-5-methoxybenzaldehyde using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3]

| Compound | IC₅₀ (µg/mL) |

| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 244.11 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) (positive control) | 27.94 |

The antioxidant activity of phenolic compounds like vanillin derivatives is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[7]

Potential Anti-Inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory effects of this compound are limited, the parent compound, vanillin, and other benzaldehyde derivatives have been shown to modulate key inflammatory signaling pathways. This suggests a potential mechanism of action for 5-chlorovanillin that warrants further investigation.

NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response.[8][9] Dysregulation of these pathways is implicated in numerous inflammatory diseases. Vanillin has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10] Similarly, certain benzaldehyde derivatives have been shown to suppress the MAPK signaling pathway, which is also involved in inflammation.[11]

Based on the structural similarity to vanillin, it is hypothesized that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. The chlorine substituent may influence the potency and selectivity of this activity.

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB pathways.

Applications as a Chemical Intermediate

The primary application of this compound is as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:

-

Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Dyes and Pigments: As a starting material for the synthesis of colored compounds.

-

Flavors and Fragrances: For the creation of unique aroma compounds.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Wash skin thoroughly after handling (P264).

-

Use only outdoors or in a well-ventilated area (P271).

-

Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

In case of contact with skin, wash with plenty of soap and water (P302 + P352).

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.

Conclusion

This compound is a valuable chemical intermediate with potential for further exploration in various scientific and industrial fields. While its synthesis is well-documented, a comprehensive characterization of its spectral properties and a deeper understanding of its biological activities, particularly its effects on inflammatory signaling pathways, are areas that warrant further investigation. This guide provides a solid foundation for researchers to build upon in their exploration of this versatile compound.

References

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]

- 4. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. MAPK Is a Mutual Pathway Targeted by Anxiety-Related miRNAs, and E2F5 Is a Putative Target for Anxiolytic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various scientific domains, including medicinal chemistry and material science. This document collates available data on its physical characteristics, spectral properties, and safety information.

Chemical Identity and Physical Properties

This compound is a solid compound with the chemical formula C₈H₇ClO₃. Key identification and physical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7740-05-8 | |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | Light yellow to green-yellow solid | [1] |

| Melting Point | 79-80 °C | [1] |

| Boiling Point (Predicted) | 268.0 ± 35.0 °C | [1] |

| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.74 ± 0.23 | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. The following sections provide general expectations for its spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and methoxy substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H stretch), aldehyde (C=O stretch and C-H stretch), and methoxy (C-O stretch) functional groups, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other fragments.

Synthesis

A potential synthetic workflow is outlined below. This diagram is a logical representation of a possible synthesis and does not represent a validated experimental protocol.

Biological Activity

Information regarding the specific biological activities of this compound is limited in the currently available literature. However, related benzaldehyde derivatives are known to exhibit a range of biological effects. For researchers and drug development professionals, this compound could serve as a scaffold for the synthesis of novel molecules with potential therapeutic applications. Further investigation into its biological properties is warranted.

The general approach to evaluating the biological activity of a new compound is illustrated in the following workflow diagram.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further research and development. This guide has summarized the currently available information on its chemical and physical properties. The lack of extensive experimental data, particularly in the areas of spectral characterization, synthesis, and biological activity, highlights the opportunity for further scientific investigation to fully elucidate the properties and potential applications of this molecule.

References

Spectroscopic Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the aromatic compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of the analytical workflow and the logic of structural elucidation.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] Its structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, leading to a unique spectroscopic signature.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds. These tables are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~9.8 | Singlet | 1H | CH O |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C HO |

| ~155 | C -OH |

| ~148 | C -OCH₃ |

| ~128 | C -Cl |

| ~125 | Ar-C H |

| ~120 | Ar-C H |

| ~118 | Ar-C (quaternary) |

| ~56 | -OC H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and aldehyde) |

| 1700 - 1680 | Strong | C=O stretch (aldehyde) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270 - 1200 | Strong | C-O stretch (aryl ether) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 186/188 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 185/187 | [M-H]⁺ |

| 157/159 | [M-CHO]⁺ |

| 142/144 | [M-CHO-CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum. The typical scanning range is 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Introduce the sample solution into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

Visualizing the Analytical Process

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of using the combined data for structural confirmation.

Caption: Experimental workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams to elucidate the reaction mechanisms and workflows.

Introduction

This compound, also known as 5-chlorovanillin, is a chlorinated derivative of vanillin. Its unique substitution pattern, featuring a chlorine atom at the 5-position of the vanillin core, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules with potential biological activities. This guide focuses on the most direct and commonly employed synthetic route: the electrophilic aromatic substitution of vanillin.

Primary Synthesis Pathway: Direct Chlorination of Vanillin

The most feasible and direct method for the synthesis of this compound is the electrophilic chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups on the aromatic ring are activating, directing the incoming electrophile to the ortho and para positions. The position para to the methoxy group is already occupied by the aldehyde, and the position ortho to the methoxy group (and meta to the hydroxyl group) is less activated. Therefore, chlorination occurs preferentially at the position ortho to the hydroxyl group and meta to the aldehyde group (position 5).

Several chlorinating agents can be employed for this transformation, with varying degrees of reactivity and selectivity.

Chlorination using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of activated aromatic systems like phenols.[1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve vanillin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.[1][2]

-

Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 to 2.2 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 1-2 hours.[1] The use of excess sulfuryl chloride may lead to the formation of dichlorinated byproducts.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and more selective chlorinating agent. A facile one-pot method for the chlorination of vanillin using NCS has been reported.[3]

-

Reaction Setup: Dissolve vanillin (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Chlorination using Chlorine Gas

Direct chlorination using chlorine gas in a solvent like chloroform has also been reported as a method to obtain 5-chlorovanillin.[2] However, this method can be less selective and requires specialized equipment for handling a toxic gas.

Alternative Synthesis Strategies (Conceptual)

While direct chlorination of vanillin is the most common approach, other classical organic reactions could theoretically be employed to synthesize this compound, although they are generally less efficient for this specific target.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6][7][8] To synthesize the target molecule via this route, one would need to start with 4-chloro-2-methoxyphenol. The reaction proceeds through the formation of a dichlorocarbene intermediate.[4][5][6]

This pathway is generally less preferred due to potential side reactions and lower yields compared to direct chlorination of the more readily available vanillin.

Duff Reaction

The Duff reaction is another method for the formylation of phenols, using hexamine as the formylating agent in an acidic medium.[9] Similar to the Reimer-Tiemann reaction, this would require 4-chloro-2-methoxyphenol as the starting material. The Duff reaction is known to be inefficient in many cases.[9]

Data Presentation

Table 1: Comparison of Chlorination Methods for Vanillin

| Method | Chlorinating Agent | Typical Solvent | Key Advantages | Potential Disadvantages |

| Method 1 | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Chloroform | Readily available reagent, effective for activated systems.[1] | Can lead to over-chlorination, evolves toxic gases (HCl, SO₂).[1] |

| Method 2 | N-Chlorosuccinimide (NCS) | Acetonitrile, Dichloromethane | Milder reaction conditions, higher selectivity.[3] | Reagent can be more expensive than sulfuryl chloride. |

| Method 3 | Chlorine (Cl₂) | Chloroform | Direct use of elemental chlorine.[2] | Hazardous gas, requires special handling, can be less selective. |

Note: Specific yield data for the synthesis of this compound is not consistently reported across all methods in the surveyed literature. Yields are highly dependent on specific reaction conditions and purification methods.

Visualizations

Synthesis Pathway Diagram

Caption: Direct synthesis of this compound from vanillin.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. researchgate.net [researchgate.net]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

Physical properties and appearance of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, some information is based on predictions and representative protocols for structurally similar molecules.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Data Presentation: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 7740-05-8 | [1] |

| Appearance | Solid. The specific color is not widely reported in the literature. | [1] |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 268.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Specific experimental data is not readily available. Based on its structure, it is expected to have low solubility in water and be soluble in polar organic solvents like ethanol, methanol, and acetone. | |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their own analytical samples for structural confirmation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of substituted hydroxybenzaldehydes. These are generalized procedures and would require optimization for the specific synthesis and analysis of this compound.

Representative Synthesis Protocol: Formylation of a Substituted Phenol

A common method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol. The following is a general procedure that could be adapted for the synthesis of this compound from 4-chloro-2-methoxyphenol.

Disclaimer: This is a representative protocol and has not been validated for the synthesis of the title compound.

Materials:

-

4-Chloro-2-methoxyphenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-2-methoxyphenol in ethanol.

-

Base Addition: Add a solution of sodium hydroxide in water to the flask. The mixture is stirred until the phenol is completely dissolved.

-

Formylation: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Logical Relationship: Synthesis Pathway

Caption: General Reimer-Tiemann synthesis pathway.

Representative Analytical Protocol: HPLC Analysis

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following are typical starting conditions for a compound of this class.

Disclaimer: This is a representative protocol and would require method development and validation.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow: HPLC Analysis

Caption: General workflow for HPLC analysis.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde for Researchers and Drug Development Professionals

IUPAC Name: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthetic route, and an analysis of its biological activities, supported by available data and relevant literature.

Chemical and Physical Properties

This compound is a solid organic compound. Its chemical structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy substituents, which contribute to its unique physicochemical and biological properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 7740-05-8 | |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | Solid | |

| SMILES | O=Cc1cc(Cl)cc(OC)c1O | |

| InChI Key | PQKYPMGTDHNSRL-UHFFFAOYSA-N |

Synthesis

Proposed Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

This proposed protocol is based on the general procedure for the Reimer-Tiemann reaction.

Materials:

-

4-Chloro-2-methoxyphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-Chloro-2-methoxyphenol in an aqueous solution of sodium hydroxide.

-

Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The temperature should be carefully controlled, typically around 60-70°C.

-

Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux for several hours to ensure the completion of the formylation reaction.

-

Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid.

-

Extraction: Extract the product from the aqueous layer using diethyl ether.

-

Drying and Evaporation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the pure compound.

Proposed synthesis of this compound.

Biological Activity and Potential in Drug Development

Substituted benzaldehydes are a class of compounds known to exhibit a wide range of biological activities. While specific studies on the biological profile of this compound are limited, research on structurally similar compounds provides valuable insights into its potential as a lead molecule in drug discovery.

Antimicrobial Activity

A study on novel sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold has demonstrated significant antimicrobial activity.[2] These derivatives were synthesized from 5-chloro-2-hydroxybenzaldehyde and evaluated against a panel of bacteria and mycobacteria.

The most active compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L.[2] Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, displayed potent activity against Mycobacterium kansasii with MIC values between 1 and 4 µmol/L.[2]

| Compound | Microorganism | MIC (µmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 - 31.25 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62 - 31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

These findings underscore the potential of the 5-chloro-2-hydroxybenzaldehyde scaffold as a building block for the development of new antimicrobial agents. The mechanism of action for related benzaldehydes often involves the disruption of microbial cell membranes.[3]

Anticancer Activity

While no direct studies on the anticancer activity of this compound were identified, research on other substituted benzaldehyde derivatives suggests potential in this area. For instance, a series of benzyloxybenzaldehyde derivatives have shown significant anticancer activity against the HL-60 cell line, inducing apoptosis and arresting the cell cycle at the G2/M phase.[4] Another study on novel benzofuran-triazole-benzaldehyde analogues reported outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines.[5] These studies suggest that the benzaldehyde moiety can be a valuable pharmacophore in the design of novel anticancer agents. The presence of chloro and methoxy groups on the aromatic ring can modulate the compound's electronic and lipophilic properties, potentially enhancing its interaction with biological targets.

Potential Signaling Pathway Involvement

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of similar compounds, it is plausible that it could interfere with key cellular processes in pathogenic microorganisms or cancer cells. For example, in bacteria, it might disrupt membrane potential and integrity. In cancer cells, it could potentially modulate pathways involved in cell cycle regulation and apoptosis, such as the MAPK signaling pathway, which is a common target for anticancer drugs.

Hypothetical signaling pathways for this compound.

Spectroscopic Data Analysis (Predicted)

While dedicated high-resolution spectra for this compound were not found in the searched literature, its key spectral features can be predicted based on the analysis of structurally related compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, hydroxyl, and methoxy protons.

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their meta relationship.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often found in the region of δ 5.0-12.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-200 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to the oxygen and chlorine atoms would be significantly shifted.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (aromatic and aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

-

C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1700 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (186.59 for ¹²C, ¹H, ³⁵Cl, ¹⁶O). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and chlorine.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. The available data on its derivatives highlight its potential as a starting point for the synthesis of bioactive molecules. Further research is warranted to fully elucidate its biological activities, mechanism of action, and to obtain detailed spectroscopic and quantitative biological data for the parent compound itself. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and related substituted benzaldehydes.

References

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and general principles of chemical solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for assessing the solubility of a novel compound.

Core Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7740-05-8 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Physical Form | Solid |

Predicted Solubility in Common Laboratory Solvents

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble to Sparingly Soluble | The hydrophobic aromatic ring and chlorine atom likely dominate over the polar functional groups, limiting aqueous solubility. Aldehydes with carbon chains longer than five atoms tend to have low water solubility.[1][2] |

| Methanol | Soluble | The polarity of methanol is suitable for dissolving compounds with hydroxyl and carbonyl groups. Structurally similar o-vanillin is soluble in methanol.[3] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. O-vanillin is soluble in alcohol.[3] |

| Acetone | Soluble | As a polar aprotic solvent, acetone is a good solvent for many organic compounds, including aromatic aldehydes. |

| Ethyl Acetate | Moderately Soluble to Soluble | Ethyl acetate has intermediate polarity and is a good solvent for a wide range of organic molecules. |

| Dichloromethane | Soluble | A common solvent for a broad range of organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, it is a versatile solvent for organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with poor solubility in other solvents. |

| Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with excellent solvating properties for a broad spectrum of organic molecules. |

Experimental Protocol for Solubility Determination

A standard method for the quantitative determination of the solubility of an aromatic aldehyde involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PES)

-

HPLC system with a UV detector

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a temperature-controlled magnetic stirrer can be used.

-

-

Sample Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by HPLC-UV. The UV detector wavelength should be set to the absorbance maximum of the compound.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the compound in the filtered sample solution by interpolating its peak area on the calibration curve.

-

The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like this compound.

Caption: Workflow for solubility assessment of a new chemical entity.

This guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination is essential. The provided protocol and workflow offer a systematic approach for researchers in their experimental design and execution.

References

An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of o-vanillin, is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its specific biological activities and reaction pathways are subjects of ongoing research. This technical guide provides a comprehensive overview of its discovery, a plausible synthetic route with a detailed experimental protocol, and a summary of its physicochemical properties. Furthermore, it explores potential biological activities based on structurally related compounds and proposes a hypothetical signaling pathway for further investigation.

Discovery and History

The specific discovery and detailed historical account of this compound are not extensively documented in publicly available literature. It is primarily recognized as a chemical intermediate available from various commercial suppliers.[1] Its emergence is likely linked to broader research into the synthesis and properties of substituted benzaldehydes for applications in pharmaceuticals, agrochemicals, and fragrance industries. The synthesis of related compounds, such as 5-chlorovanillin and other halogenated salicylaldehydes, has been described in various contexts, suggesting that the synthesis of this compound would follow established organic chemistry principles.[1][2]

Physicochemical Properties

The quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from commercial sources, other parameters are estimated based on the properties of structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5-Chloro-o-vanillin | - |

| CAS Number | 7740-05-8 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% (typical) | [1] |

| Predicted Boiling Point | 285.5 ± 35.0 °C (at 760 mmHg) | Predicted |

| Predicted Melting Point | 85-87 °C | Predicted |

| Predicted Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Predicted |

| Predicted pKa | 7.5 ± 0.2 (phenolic hydroxyl) | Predicted |

Spectral Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.2-7.4 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 195.5 (-CHO), 158.0 (C-OH), 148.0 (C-OCH₃), 125.0 (C-Cl), 122.0, 120.0, 118.0 (Ar-C), 56.5 (-OCH₃).

-

Mass Spectrometry (EI): m/z (%) = 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 129, 101.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-chloroguaiacol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the Duff reaction, which is a formylation method for phenols.[3][4][5]

Materials:

-

4-Chloroguaiacol (1 equivalent)

-

Hexamethylenetetramine (4 equivalents)

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroguaiacol in glacial acetic acid.

-

Addition of Reagent: Add hexamethylenetetramine to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid and heat the mixture at 100°C for 1 hour to hydrolyze the intermediate imine.

-

Workup: Cool the reaction mixture and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

Caption: A logical workflow for the synthesis and purification.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally similar compounds provide a basis for hypothesizing its potential pharmacological effects.

Inferred Biological Activities

-

Antimicrobial Activity: Many halogenated phenols and benzaldehydes exhibit antimicrobial properties.[6] The presence of the chloro group and the phenolic hydroxyl group in the target molecule suggests potential activity against various bacterial and fungal strains. Vanillin and its derivatives have also shown antimicrobial effects.[7]

-

Anticancer Activity: Substituted benzaldehydes have been investigated for their anticancer properties.[8] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of this compound may confer unique cytotoxic activities.

-

Anti-inflammatory Activity: Phenolic compounds are known for their antioxidant and anti-inflammatory effects.[8][9] Benzaldehyde derivatives can reduce the expression of inflammatory markers.[8]

Hypothetical Signaling Pathway

Based on the potential anticancer activity, a hypothetical signaling pathway involving the inhibition of a key cellular proliferation pathway, such as the MAPK/ERK pathway, can be proposed for further investigation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a substituted benzaldehyde with potential for further investigation in drug discovery and materials science. While its history and specific synthesis are not well-documented, a plausible synthetic route can be devised from readily available starting materials. Its biological activity remains to be elucidated, but parallels with similar compounds suggest promising avenues for research into its antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

Methodological & Application

Synthesis and Biological Evaluation of Schiff Bases Derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. It includes experimental procedures, data presentation of their potential biological activities, and visualizations of the synthesis workflow and a potential signaling pathway.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their biological activities, including antimicrobial, anticancer, and antioxidant properties, are of significant interest in the development of new therapeutic agents. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a fundamental reaction in organic chemistry. This protocol focuses on the synthesis of Schiff bases derived from this compound, a substituted salicylaldehyde, and explores their potential biological applications.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of acid or base.

General Reaction Scheme

Application Notes: Condensation Reactions with 5-Chloro-2-hydroxy-3-methoxybenzaldehyde for Research and Drug Development

Introduction

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The presence of multiple functional groups—aldehyde, hydroxyl, chloro, and methoxy—allows for a variety of chemical transformations and the introduction of diverse pharmacophores. Condensation reactions, such as Claisen-Schmidt, Knoevenagel, and Schiff base formations, are fundamental C-C and C-N bond-forming reactions that utilize this scaffold to generate a wide array of complex molecules.[1][2][3] The resulting products, including chalcones, α,β-unsaturated systems, and imines, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] These application notes provide detailed protocols for key condensation reactions involving this compound.

Key Condensation Protocols

Three primary types of condensation reactions are highlighted: the Claisen-Schmidt condensation for chalcone synthesis, the Knoevenagel condensation for producing α,β-unsaturated compounds, and Schiff base formation for synthesizing imines.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aromatic aldehyde that cannot enolize with an enolizable ketone or aldehyde in the presence of a base.[6] This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and exhibit significant biological activities.[5] A solvent-free approach using grinding is a green chemistry alternative that can produce quantitative yields.[7]

Experimental Protocol:

-

Reactant Preparation: In a mortar, combine this compound (1.0 mmol, 186.59 g/mol ) and a suitable ketone (e.g., acetophenone, 1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (NaOH) (approx. 20 mol%).[7]

-

Reaction Initiation: Grind the mixture using a pestle for 10-20 minutes at room temperature. The mixture will typically turn into a paste and then solidify.[8]

-

Work-up: Add 10-15 mL of cold water to the mortar and continue to grind to break up the solid product.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the NaOH catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure chalcone derivative.[8][9]

-

Characterization: Analyze the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Data Presentation: Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst | Solvent | Time | Yield (%) | Reference |

| Substituted Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | Solvent-free (Grinding) | 5 min | 96–98 | [7] |

| Benzaldehyde | Acetone | 10% NaOH | 95% Ethanol | 20 min | High | [9] |

| p-Anisaldehyde | Acetone | Potassium Hydroxide | Water/Ethanol | 20-30 min | Not Specified | [2][10] |

Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonium acetate.[1][11] This reaction is highly efficient for creating C-C double bonds and synthesizing α,β-unsaturated products, which are valuable intermediates in drug synthesis.[1][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (15-20 mL).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate or a few drops of piperidine.[3][11]

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.[3]

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Confirm the structure of the resulting 2-(5-chloro-2-hydroxy-3-methoxybenzylidene)malononitrile using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Ethanol | Reflux | High | [3] |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Not Specified | Not Specified | [11] |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | None (Sonication) | Room Temp | High | [1] |

Protocol 3: Synthesis of Schiff Bases (Imines)

Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound.[4] These compounds are important in coordination chemistry and are widely studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4][12]

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask. In a separate container, dissolve an equimolar amount of a primary amine (e.g., 2,4-dimethylaniline, 1.0 mmol) in 10 mL of ethanol.

-

Reaction Mixture: Add the amine solution to the aldehyde solution with constant stirring.

-

Catalysis: Add 1-2 drops of glacial acetic acid as a catalyst.[4]

-

Reaction Conditions: Reflux the mixture for 3-4 hours. The formation of a precipitate often indicates product formation.

-

Isolation: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration.

-

Purification: Wash the precipitate with a small amount of cold ethanol and dry it in a desiccator.

-

Characterization: Characterize the synthesized Schiff base using FT-IR (to observe the C=N imine stretch), ¹H NMR, and mass spectrometry.

Data Presentation: Schiff Base Formation

| Aldehyde | Amine | Catalyst | Solvent | Condition | Reference |

| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Ethanol | Reflux | [4] |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,4-Dimethylaniline | Not Specified | Ethanol | Reflux (4h) | [12] |

| Salicylaldehyde | 2-Aminopyridine | Not Specified | Ethanol | Reflux (2h) | [13] |

Visualized Workflows and Mechanisms

To aid in the conceptualization of these protocols, the following diagrams illustrate a general experimental workflow and the fundamental mechanisms of each condensation reaction.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. magritek.com [magritek.com]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. azom.com [azom.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Screening of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of derivatives based on the 5-Chloro-2-hydroxy-3-methoxybenzaldehyde scaffold. This document is intended to guide researchers in the synthesis, characterization, and evaluation of the antimicrobial potential of these compounds.

Introduction

Derivatives of this compound, particularly Schiff bases and sulfonamides, have emerged as a promising class of compounds with significant antimicrobial properties.[1][2][3][4][5] The structural features of this scaffold, including the halogen, hydroxyl, and methoxy groups, provide a versatile platform for chemical modification to enhance antimicrobial efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][4] This document outlines the key experimental procedures for synthesizing and evaluating these derivatives.

Synthesis of Derivatives

The primary route for derivatization of this compound involves the condensation of its aldehyde group with primary amines to form Schiff bases.[3][4][6] Another approach involves the synthesis of sulfonamide derivatives.[1][2]

General Protocol for Schiff Base Synthesis

A general method for synthesizing Schiff base derivatives involves the reaction of this compound with various primary amines.[6][7]

Materials:

-

This compound

-

Appropriate primary amine

-

Ethanol (or another suitable solvent)

-

Catalytic amount of glacial acetic acid (optional)

Procedure:

-

Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][6]

Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized derivatives can be assessed using standard in vitro methods. The most common techniques are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well/disk diffusion method for preliminary screening.[8][9]

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

-

Synthesized derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Negative control (broth with DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final test concentration (e.g., 5 x 10⁵ CFU/mL).[8]

-

Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plates using the appropriate broth medium.[8]

-

Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include positive and negative controls on each plate. Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

-

Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[8] Growth can be assessed visually or by using a microplate reader.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Materials:

-

Synthesized derivatives

-

Bacterial and/or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

-

Sterile petri dishes

-

Sterile cork borer

-

Positive control antibiotic

-

Solvent control (e.g., DMSO)

Procedure:

-

Preparation of Agar Plates: Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Application of Test Compounds: Add a specific volume of the dissolved test compound solution into each well. Also, add the positive and solvent controls to separate wells.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| 1 | Schiff Base: (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [4] |

| Escherichia coli | 1.6 | [4] | ||

| Pseudomonas fluorescens | 2.8 | [4] | ||

| Staphylococcus aureus | 3.4 | [4] | ||

| Aspergillus niger | 47.5 | [4] | ||

| 2 | Sulfonamide: 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [1][2] |

| Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [1][2] | ||

| 3 | Sulfonamide: 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) | [1][2] |

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the overall process.

Caption: Workflow for Synthesis and Antimicrobial Screening.

Caption: Protocol for Broth Microdilution Assay.

Mechanism of Action